molecular formula C20H30O2 B13838736 Norethandrolone-d5

Norethandrolone-d5

Cat. No.: B13838736
M. Wt: 307.5 g/mol
InChI Key: ZDHCJEIGTNNEMY-MJUHVKLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norethandrolone-d5 is a deuterated form of norethandrolone, a synthetic androgen and anabolic steroid. It is used primarily in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the molecule, which helps in tracing and studying metabolic pathways and reactions involving norethandrolone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norethandrolone-d5 involves the incorporation of deuterium atoms into the norethandrolone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified using techniques such as chromatography to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions: Norethandrolone-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or alcohols.

    Reduction: Formation of dihydro derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Norethandrolone-d5 is widely used in scientific research for various applications, including:

    Chemistry: Studying reaction mechanisms and pathways involving norethandrolone.

    Biology: Investigating the metabolic fate of norethandrolone in biological systems.

    Medicine: Researching the pharmacokinetics and pharmacodynamics of norethandrolone and its derivatives.

    Industry: Developing new synthetic routes and production methods for steroidal compounds.

Mechanism of Action

Norethandrolone-d5 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The molecular targets include various enzymes and proteins involved in muscle growth, metabolism, and other physiological processes. The pathways involved include the androgen receptor signaling pathway and related metabolic pathways.

Comparison with Similar Compounds

    Norethandrolone: The non-deuterated form of Norethandrolone-d5.

    Nandrolone: Another anabolic steroid with similar properties.

    Methandienone: A synthetic anabolic steroid with different structural features.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide stability and allow for precise tracing in metabolic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts.

Properties

Molecular Formula

C20H30O2

Molecular Weight

307.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-17-(1,1,2,2,2-pentadeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h12,15-18,22H,3-11H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1/i1D3,3D2

InChI Key

ZDHCJEIGTNNEMY-MJUHVKLISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O

Origin of Product

United States

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